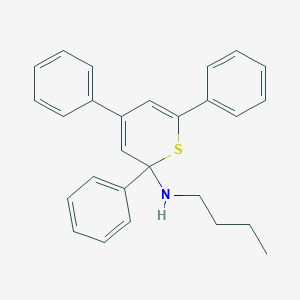
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of thiopyrans, which are sulfur-containing heterocycles. The presence of phenyl groups and a butyl chain in its structure contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine typically involves the reaction of 2,4,6-triphenylthiopyran with butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran or tetrahydrothiopyran, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran and tetrahydrothiopyran derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triphenyl-2H-thiopyran: Lacks the butylamine group, resulting in different chemical properties and reactivity.
N-Butyl-2,4,6-triphenyl-2H-pyran-2-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine is unique due to the presence of both phenyl groups and a butyl chain, which confer distinct chemical and physical properties. Its sulfur-containing thiopyran ring also differentiates it from oxygen-containing analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82338-23-6 |
|---|---|
Molekularformel |
C27H27NS |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
N-butyl-2,4,6-triphenylthiopyran-2-amine |
InChI |
InChI=1S/C27H27NS/c1-2-3-19-28-27(25-17-11-6-12-18-25)21-24(22-13-7-4-8-14-22)20-26(29-27)23-15-9-5-10-16-23/h4-18,20-21,28H,2-3,19H2,1H3 |
InChI-Schlüssel |
SPCPKTLAQNWVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1(C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



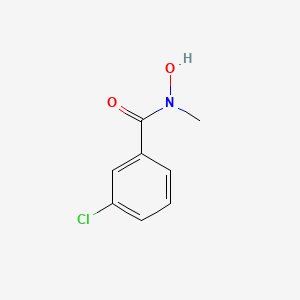


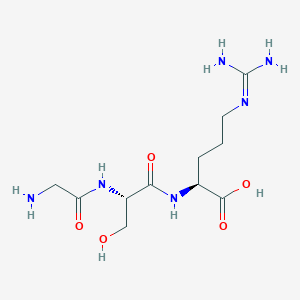

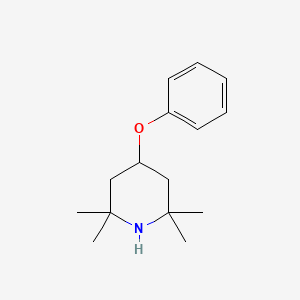

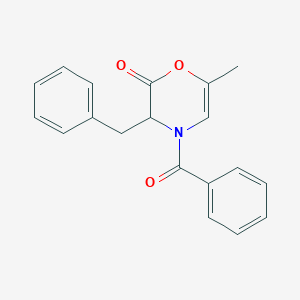



![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

